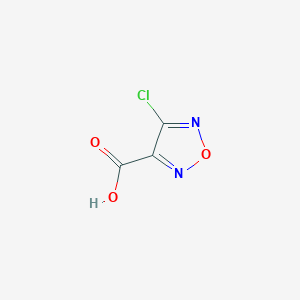![molecular formula C12H13ClN2O2 B13021755 7'-Chloro-3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one](/img/structure/B13021755.png)
7'-Chloro-3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Chloro-3’,4’-dihydro-1’H-spiro[oxane-4,2’-quinoxaline]-3’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the quinoxaline moiety, a nitrogen-containing heterocycle, imparts significant biological and chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Chloro-3’,4’-dihydro-1’H-spiro[oxane-4,2’-quinoxaline]-3’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. The final product is usually purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted spiro compounds.
Scientific Research Applications
7’-Chloro-3’,4’-dihydro-1’H-spiro[oxane-4,2’-quinoxaline]-3’-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7’-Chloro-3’,4’-dihydro-1’H-spiro[oxane-4,2’-quinoxaline]-3’-one exerts its effects involves interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 7-Chloro-3,4-dihydroquinolin-2(1H)-one
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Comparison: While these compounds share structural similarities, 7’-Chloro-3’,4’-dihydro-1’H-spiro[oxane-4,2’-quinoxaline]-3’-one is unique due to its spiro structure and the presence of the oxane ring. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
6-chlorospiro[1,4-dihydroquinoxaline-3,4'-oxane]-2-one |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-1-2-9-10(7-8)15-12(11(16)14-9)3-5-17-6-4-12/h1-2,7,15H,3-6H2,(H,14,16) |
InChI Key |
IMSCJBSZWPOVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C(=O)NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


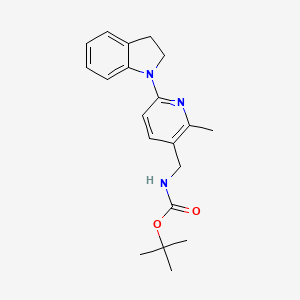
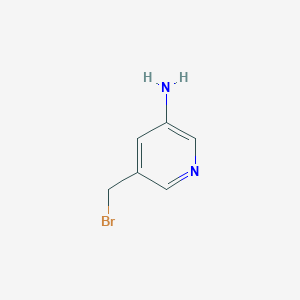
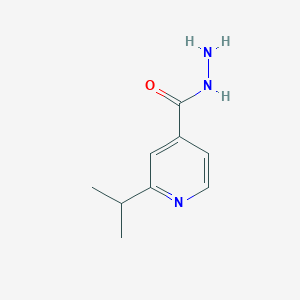
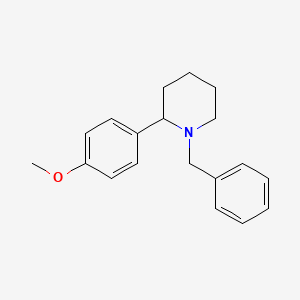
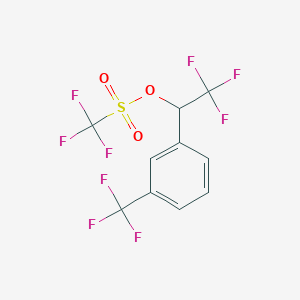
![5-chlorothiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13021696.png)
![4-(Aminomethyl)benzo[d]thiazol-2-amine](/img/structure/B13021706.png)
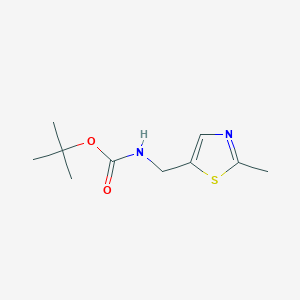
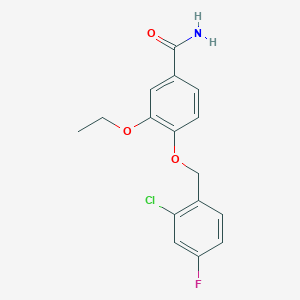
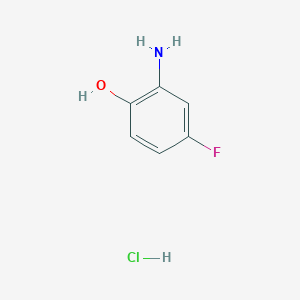
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B13021733.png)
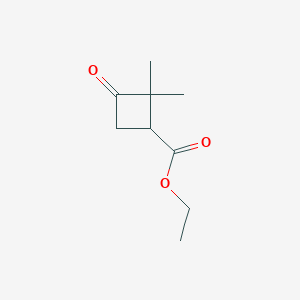
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylicacid](/img/structure/B13021736.png)
